N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-4-5-11(2)14-13(10)12(3)15(21-14)16(20)19-17(8-18)6-7-22-9-17/h4-5H,6-7,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYCDQADXDQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(OC2=C(C=C1)C)C(=O)NC3(CCSC3)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19N1O2S
- Molecular Weight : 307.41 g/mol
- CAS Number : 1311960-55-0
Hypolipidemic Effects
Research indicates that benzofuran derivatives, including compounds similar to this compound, exhibit hypolipidemic activity. A study involving Triton WR-1339-induced hyperlipidemic rats demonstrated that certain benzofuran derivatives significantly reduced plasma triglycerides (TG) and total cholesterol (TC) levels while increasing high-density lipoprotein cholesterol (HDL-C) levels after treatment .
The proposed mechanism for the hypolipidemic effects includes:
- Inhibition of Lipid Absorption : Compounds may inhibit the absorption of lipids in the gastrointestinal tract.
- Enhancement of Lipid Metabolism : They may enhance lipid metabolism in the liver, promoting the breakdown of triglycerides.
- Regulation of Lipid Profiles : The compounds may modulate lipid profiles by influencing enzymatic pathways involved in lipid metabolism.
Case Studies
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as atherosclerosis.
Toxicity and Safety
Toxicity studies are essential for understanding the safety profile of this compound. While specific data on this compound is limited, related compounds have shown varying degrees of toxicity depending on dosage and administration route.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
